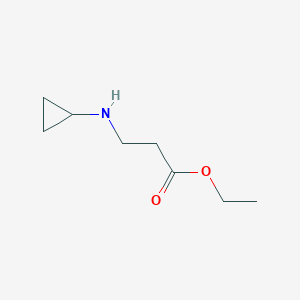

Ethyl 3-(cyclopropylamino)propanoate

Übersicht

Beschreibung

Ethyl 3-(cyclopropylamino)propanoate is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a liquid at room temperature and is primarily used in chemical research and synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(cyclopropylamino)propanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acrylate with cyclopropylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts. This reaction is critical for generating bioactive metabolites or further functionalization.

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group (ethanol), while basic conditions deprotonate nucleophiles (e.g., OH⁻) to accelerate the reaction .

Nucleophilic Substitution

The ester group participates in nucleophilic substitution reactions, particularly with amines or alkoxides, to form amides or ethers.

Key Example :

In the synthesis of moxifloxacin intermediates, ethyl 3-(cyclopropylamino)propanoate reacts with triethyl orthoformate and cyclopropylamine under acetic anhydride reflux (150°C), followed by ring closure with potassium tert-butoxide to yield quinoline derivatives .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form nitrogen-containing heterocycles, such as quinolones.

Mechanistic Pathway :

-

Deprotonation of the ester enolate by a strong base (e.g., LiHMDS).

-

Conjugate addition to an electrophilic aromatic compound (e.g., tetrafluorobenzoyl chloride).

Reductive Amination

The cyclopropylamino group facilitates reductive amination with ketones or aldehydes, forming secondary or tertiary amines.

| Reaction Conditions | Reagents | Products | References |

|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H₂ (40–60 PSI) | N-Cyclopropyl-3-aminopropanol derivatives |

Case Study :

this compound reacts with ketones under hydrogenation conditions to yield N-cyclopropyl-3-aminopropanol, a scaffold for antimalarial agents .

Oxidation and Reduction

The propanoate chain and cyclopropyl group undergo redox transformations.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 3-(Cyclopropylamino)propanoic acid ketone | ||

| Reduction | LiAlH₄, ether | 3-(Cyclopropylamino)propanol |

Notes :

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 3-(cyclopropylamino)propanoate serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to undergo multiple chemical transformations makes it a valuable building block in organic synthesis.

Key Reactions :

- Oxidation : Can produce carboxylic acids.

- Reduction : Can yield alcohols.

- Substitution Reactions : The ester group can be replaced with other functional groups under nucleophilic conditions.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, CrO₃ |

| Reduction | Alcohols | Lithium aluminum hydride, NaBH₄ |

| Substitution | Various derivatives | Sodium hydroxide or other nucleophiles |

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its amine component suggests possible neuroactive properties , potentially influencing neurotransmission and neuronal signaling pathways.

Biological Activities :

- Neuroactive Properties : May interact with neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various microbial strains.

Medicine

The compound is under investigation for its therapeutic applications , particularly in drug development. Its unique structure allows for the exploration of new pharmacological profiles.

Case Studies :

- A study explored its role in synthesizing protease inhibitors, highlighting its utility in developing antiviral medications targeting Hepatitis C virus .

- Research into its effects on specific receptors has indicated potential applications in treating neurological disorders .

Industry

In industrial applications, this compound is utilized as a precursor for specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations, enhancing product performance.

Wirkmechanismus

The mechanism of action of ethyl 3-(cyclopropylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(cyclopropylamino)propanoate can be compared with other similar compounds, such as:

Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but contains a pyridine ring instead of a cyclopropyl group.

Ethyl 3-(phenylamino)propanoate: Contains a phenyl group instead of a cyclopropyl group.

Ethyl 3-(methylamino)propanoate: Contains a methyl group instead of a cyclopropyl group.

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.

Biologische Aktivität

Ethyl 3-(cyclopropylamino)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₅N₁O₂

- CAS Number : 76731-85-6

The compound features a cyclopropyl group attached to an amino propanoate backbone, which is critical for its biological activity.

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that modifications in the structural components can enhance the activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

2. Antitumor Activity

This compound has been investigated for its potential as an antitumor agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from various studies on its antitumor effects:

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Caspase activation | |

| HeLa | 10 | Cell cycle arrest | |

| A549 | 12 | Apoptosis induction |

3. Central Nervous System Effects

Preliminary research suggests that this compound may interact with neurotransmitter systems, potentially offering neuroprotective effects. Studies have indicated:

- Modulation of GABAergic activity

- Reduction in neuroinflammation markers

These effects could position it as a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against multidrug-resistant bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent in combating resistant strains .

- Antitumor Mechanism Elucidation : In a detailed mechanistic study, researchers explored how this compound induced apoptosis in tumor cells. The study revealed that the compound activates mitochondrial pathways leading to cytochrome c release and subsequent caspase activation .

- Neuroprotective Potential : A recent investigation into the neuroprotective effects of this compound demonstrated that it reduced oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration .

Eigenschaften

IUPAC Name |

ethyl 3-(cyclopropylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)5-6-9-7-3-4-7/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPBEAVKOMELBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76731-85-6 | |

| Record name | ethyl 3-(cyclopropylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.